molecular formula C16H9BrF2O4 B2910288 2,4-difluorophenyl (2E)-3-(6-bromo-2H-1,3-benzodioxol-5-yl)prop-2-enoate CAS No. 478259-08-4

2,4-difluorophenyl (2E)-3-(6-bromo-2H-1,3-benzodioxol-5-yl)prop-2-enoate

Cat. No.: B2910288
CAS No.: 478259-08-4
M. Wt: 383.145
InChI Key: YFFOWADVYOZXBS-DAFODLJHSA-N
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Description

2,4-difluorophenyl (2E)-3-(6-bromo-2H-1,3-benzodioxol-5-yl)prop-2-enoate is an organic compound that features a combination of fluorine, bromine, and benzodioxole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-difluorophenyl (2E)-3-(6-bromo-2H-1,3-benzodioxol-5-yl)prop-2-enoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-difluorophenyl acetic acid and 6-bromo-1,3-benzodioxole.

    Esterification: The carboxylic acid group of 2,4-difluorophenyl acetic acid is esterified with an alcohol derivative of 6-bromo-1,3-benzodioxole under acidic conditions to form the ester linkage.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Reactors: Large-scale batch reactors are used to carry out the esterification reaction.

    Continuous Flow Systems: Continuous flow systems may be employed for more efficient and scalable production.

    Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-difluorophenyl (2E)-3-(6-bromo-2H-1,3-benzodioxol-5-yl)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The bromine atom in the benzodioxole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Biology

    Biological Probes: Used in the development of biological probes for studying enzyme activities and cellular processes.

Medicine

    Drug Development:

Industry

    Material Science: Used in the development of new materials with specific properties such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2,4-difluorophenyl (2E)-3-(6-bromo-2H-1,3-benzodioxol-5-yl)prop-2-enoate involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It may modulate signaling pathways or metabolic processes depending on its application.

Comparison with Similar Compounds

Similar Compounds

    (2,4-difluorophenyl) (E)-3-(6-chloro-1,3-benzodioxol-5-yl)prop-2-enoate: Similar structure with a chlorine atom instead of bromine.

    (2,4-difluorophenyl) (E)-3-(6-methyl-1,3-benzodioxol-5-yl)prop-2-enoate: Similar structure with a methyl group instead of bromine.

Uniqueness

    Functional Groups: The presence of both fluorine and bromine atoms along with the benzodioxole ring makes it unique.

    Reactivity: The combination of these functional groups may result in unique reactivity and applications.

Properties

IUPAC Name

(2,4-difluorophenyl) (E)-3-(6-bromo-1,3-benzodioxol-5-yl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9BrF2O4/c17-11-7-15-14(21-8-22-15)5-9(11)1-4-16(20)23-13-3-2-10(18)6-12(13)19/h1-7H,8H2/b4-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFFOWADVYOZXBS-DAFODLJHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=CC(=O)OC3=C(C=C(C=C3)F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C(=C2)/C=C/C(=O)OC3=C(C=C(C=C3)F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9BrF2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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